molecular formula C13H11ClN2O3 B1641774 Ethyl 2-(4-chlorophenyl)-4-hydroxypyrimidine-5-carboxylate

Ethyl 2-(4-chlorophenyl)-4-hydroxypyrimidine-5-carboxylate

Cat. No. B1641774
M. Wt: 278.69 g/mol
InChI Key: QRCGEXTZQXTKPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-chlorophenyl)-4-hydroxypyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C13H11ClN2O3 and its molecular weight is 278.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(4-chlorophenyl)-4-hydroxypyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(4-chlorophenyl)-4-hydroxypyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 2-(4-chlorophenyl)-4-hydroxypyrimidine-5-carboxylate

Molecular Formula

C13H11ClN2O3

Molecular Weight

278.69 g/mol

IUPAC Name

ethyl 2-(4-chlorophenyl)-6-oxo-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C13H11ClN2O3/c1-2-19-13(18)10-7-15-11(16-12(10)17)8-3-5-9(14)6-4-8/h3-7H,2H2,1H3,(H,15,16,17)

InChI Key

QRCGEXTZQXTKPB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C(NC1=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CCOC(=O)C1=CN=C(NC1=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium ethoxide (11.12 ml, 2 equiv) as a 21% w/v solution in ethanol was added dropwise to a suspension of diethyl ethoxymalonate (3.03 ml, 1 equiv) and 4-chlorobenzamidine hydrochloride (4.23 g, 1 equiv) in ethanol (30 ml), then the mixture was heated to reflux for 4 hours. After cooling, the solvent was removed in vacuo and the residue was triturated with ether. The solid was filtered off, then resuspended in water and acidified to pH 2. The product was filtered off, washed with water and dried; yield 2.94 g. 1H-NMR (d6-DMSO) δ 1.29 (3H, t), 4.26 (2H, q), 7.65 (2H, m), 8.18 (2H, m), 8.65 (1H, s); MS (APCI−) found (M−1)=277/279; C13H11ClN2O3 requires 278/280.
Quantity
11.12 mL
Type
reactant
Reaction Step One
Quantity
3.03 mL
Type
reactant
Reaction Step One
Quantity
4.23 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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